molecular formula C13H14N2O2S B11805582 Methyl 4-((2-amino-4-methylthiazol-5-yl)methyl)benzoate

Methyl 4-((2-amino-4-methylthiazol-5-yl)methyl)benzoate

Katalognummer: B11805582
Molekulargewicht: 262.33 g/mol
InChI-Schlüssel: VEOXMUATPRUCLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-((2-amino-4-methylthiazol-5-yl)methyl)benzoate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-amino-4-methylthiazol-5-yl)methyl)benzoate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized using a one-pot multicomponent method.

    Coupling with Benzoate: The synthesized thiazole derivative is then coupled with methyl 4-bromobenzoate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-((2-amino-4-methylthiazol-5-yl)methyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Methyl 4-((2-amino-4-methylthiazol-5-yl)methyl)benzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl 4-((2-amino-4-methylthiazol-5-yl)methyl)benzoate involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 4-((2-amino-4-methylthiazol-5-yl)methyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications .

Eigenschaften

Molekularformel

C13H14N2O2S

Molekulargewicht

262.33 g/mol

IUPAC-Name

methyl 4-[(2-amino-4-methyl-1,3-thiazol-5-yl)methyl]benzoate

InChI

InChI=1S/C13H14N2O2S/c1-8-11(18-13(14)15-8)7-9-3-5-10(6-4-9)12(16)17-2/h3-6H,7H2,1-2H3,(H2,14,15)

InChI-Schlüssel

VEOXMUATPRUCLO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC(=N1)N)CC2=CC=C(C=C2)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.